(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H12FNO3 and its molecular weight is 201.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as alkyl boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Related compounds, such as alkyl boronic esters, have been reported to undergo a process called protodeboronation, which is paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation .
Action Environment
The action environment of (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid can be influenced by various factors. For instance, the pH strongly influences the rate of the reaction of similar compounds, such as phenylboronic pinacol esters, which is considerably accelerated at physiological pH . These compounds are only marginally stable in water , indicating that the stability of this compound might also be influenced by the presence of water.
Properties
IUPAC Name |
(E)-4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIDNNJBWTSLB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CF)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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